molecular formula C3H2Cl6 B1216839 1,1,1,3,3,3-Hexachloropropane CAS No. 3607-78-1

1,1,1,3,3,3-Hexachloropropane

Cat. No. B1216839
CAS No.: 3607-78-1
M. Wt: 250.8 g/mol
InChI Key: BBEAZDGZMVABIC-UHFFFAOYSA-N
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Patent
US06255544B1

Procedure details

A 400 mL Hastelloy™ C nickel alloy shaker tube was charged with anhydrous cuprous chloride (1.39 g, 0.014 mole), triethylamine hydrochloride (1.93 g, 0.014 mole), adiponitrile (52.0 g, 0.481 mole), carbon tetrachloride (151.0 g, 0.982 mole), and vinylidene chloride (47.5 g, 0.490 mole). The tube was sealed, cooled in a dry ice bath, evacuated, and purged with nitrogen several times. The tube was placed in a heating jacket and agitation begun. The tube was heated to 120° C. over the course of 1.3 hours and then held at 119-122° C. for one hour; during this time the pressure rose to a maximum of 83 psig (674 kPa) and then dropped to 41 psig (384 kPa) at the end of the heating period. The tube was then cooled to ambient temperature.
[Compound]
Name
cuprous chloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(N(CC)CC)C.C(#N)CCCCC#N.[C:17]([Cl:21])([Cl:20])([Cl:19])Cl.[C:22]([Cl:25])([Cl:24])=[CH2:23]>[Ni]>[Cl:24][C:22]([Cl:1])([Cl:25])[CH2:23][C:17]([Cl:21])([Cl:20])[Cl:19] |f:0.1|

Inputs

Step One
Name
cuprous chloride
Quantity
1.39 g
Type
reactant
Smiles
Name
Quantity
1.93 g
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
52 g
Type
reactant
Smiles
C(CCCCC#N)#N
Name
Quantity
151 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
47.5 g
Type
reactant
Smiles
C(=C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Hastelloy
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice bath
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen several times
ADDITION
Type
ADDITION
Details
dropped to 41 psig (384 kPa) at the end of the heating period
TEMPERATURE
Type
TEMPERATURE
Details
The tube was then cooled to ambient temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC(CC(Cl)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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